

# Confirming the Structure of 2-Nitrophenol: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: 2-Nitrophenol

Cat. No.: B165410

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This guide provides a detailed comparison of the spectroscopic data for **2-nitrophenol** and its isomer, 4-nitrophenol, to aid researchers in the unambiguous confirmation of the **2-nitrophenol** structure. The guide leverages Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key experimental data and protocols.

## Comparative Spectroscopic Data

The structural differences between **2-nitrophenol** and 4-nitrophenol, primarily the relative positions of the hydroxyl (-OH) and nitro (-NO<sub>2</sub>) groups, lead to distinct and identifiable signatures in their respective NMR and IR spectra.

### <sup>1</sup>H NMR Spectroscopy Data

Proton NMR (<sup>1</sup>H NMR) is highly sensitive to the chemical environment of hydrogen atoms. The proximity of the nitro group to the hydroxyl group in **2-nitrophenol** results in a unique splitting pattern and chemical shifts for the aromatic protons compared to the more symmetric 4-nitrophenol.

Compound	Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity
2-Nitrophenol	4-H	6.99[1]	dt
	6-H	7.15[1]	ddd
	5-H	7.58[1]	dt
	3-H	8.10[1]	dd
	OH	10.58[1]	s
4-Nitrophenol	H-2, H-6	8.16	d
	H-3, H-5	6.93	d
	OH	11.15	s (broad)

Note: Data for **2-Nitrophenol** recorded in CDCl<sub>3</sub>[1]. Data for 4-Nitrophenol recorded in DMSO-d<sub>6</sub>. Solvent differences can cause slight variations in chemical shifts.

## <sup>13</sup>C NMR Spectroscopy Data

Carbon-13 NMR (<sup>13</sup>C NMR) provides information about the carbon skeleton of a molecule. The substitution pattern of the benzene ring significantly influences the chemical shifts of the carbon atoms.

Compound	Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
2-Nitrophenol	C1	155.2
	C2	137.1
	C3	125.6
	C4	119.8
	C5	133.7
	C6	120.4
4-Nitrophenol	C1	163.74[2]
	C2, C6	115.48[2]
	C3, C5	125.86[2]
	C4	139.42[2]

Note: Data for **2-Nitrophenol** recorded in CDCl<sub>3</sub>. Data for 4-Nitrophenol recorded in DMSO-d<sub>6</sub>[2].

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4] Key vibrational frequencies for the hydroxyl and nitro groups are diagnostic.

Compound	Functional Group	Vibrational Mode	Absorption Range (cm <sup>-1</sup> )
2-Nitrophenol	O-H	Stretch (intramolecular H-bond)	3200-3600 (broad)
N-O	Asymmetric Stretch	~1575	
N-O	Symmetric Stretch	~1335[5]	
C-O	Stretch	~1230	
4-Nitrophenol	O-H	Stretch (intermolecular H-bond)	3300-3400 (broad)
N-O	Asymmetric Stretch	~1590	
N-O	Symmetric Stretch	~1340	
C-O	Stretch	~1285	

Note: The intramolecular hydrogen bond in **2-nitrophenol** between the adjacent -OH and -NO<sub>2</sub> groups typically results in a sharper O-H stretching band compared to the broad band from intermolecular hydrogen bonding in 4-nitrophenol.

## Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-20 mg of the analyte for <sup>1</sup>H NMR or 20-50 mg for <sup>13</sup>C NMR.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean vial.[6] Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[6]
- **Instrument Setup:** Insert the NMR tube into a spinner and adjust its depth using a gauge.[7] Place the sample in the NMR spectrometer.

- **Data Acquisition:** The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent.<sup>[6]</sup> The magnetic field is then "shimmed" to maximize its homogeneity and improve spectral resolution.<sup>[6]</sup> The probe is tuned to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).<sup>[6]</sup> Set acquisition parameters (e.g., number of scans, spectral width) and initiate the experiment.<sup>[6]</sup>
- **Data Processing:** The resulting Free Induction Decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm) or the residual solvent signal.<sup>[8]</sup>

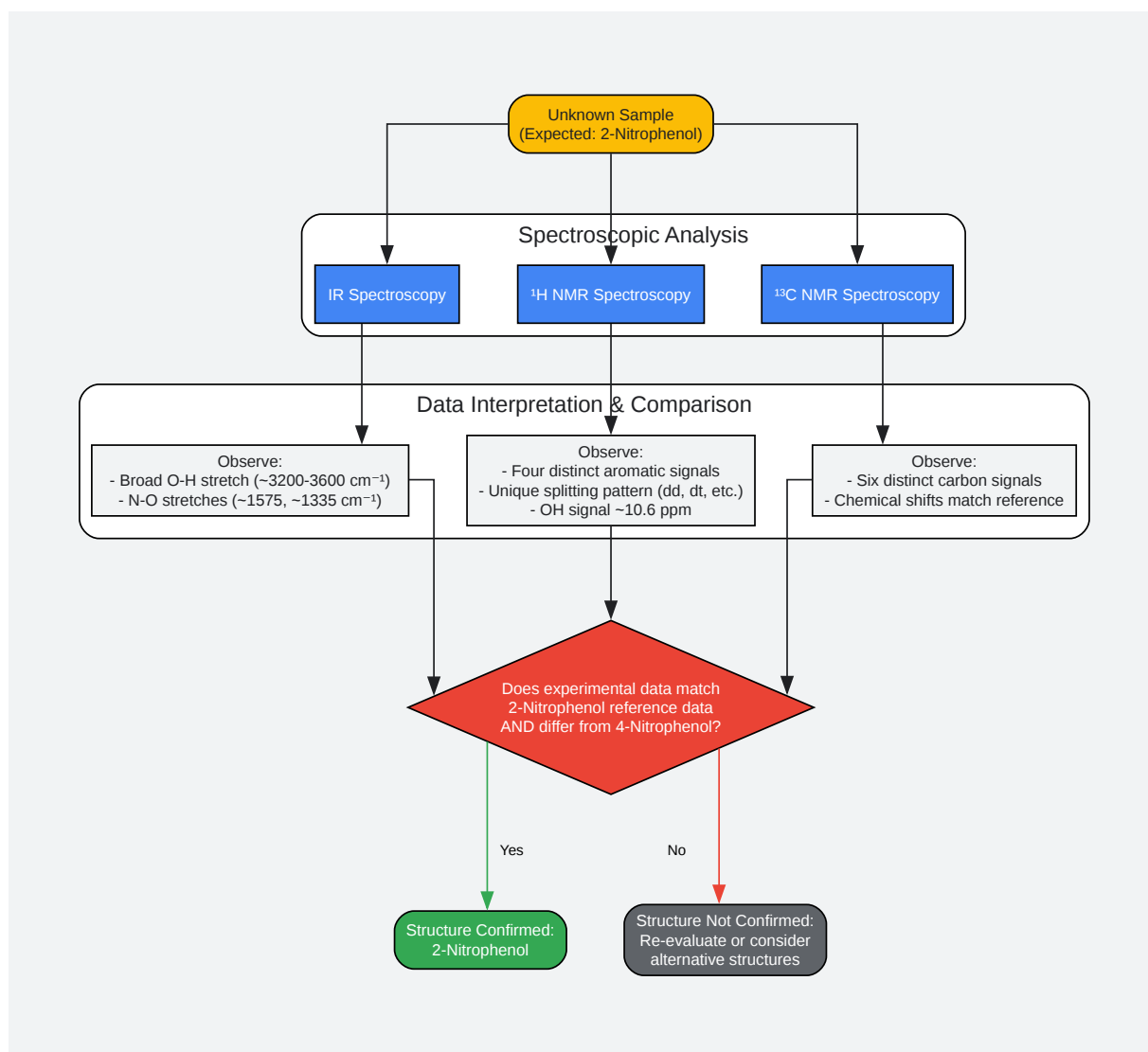
## Infrared (IR) Spectroscopy

This protocol describes the use of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common technique for solid and liquid samples.<sup>[9]</sup>

- **Background Scan:** Ensure the ATR crystal surface is clean. Run a background spectrum of the empty crystal to account for atmospheric and instrument-related absorptions.<sup>[9]</sup>
- **Sample Application:** Place a small amount of the solid or a few drops of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.<sup>[9]</sup> For solid samples, apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.<sup>[10]</sup>
- **Sample Spectrum Acquisition:** Collect the IR spectrum of the sample. The instrument measures the interaction of the IR beam with the sample, generating an interferogram which is then Fourier-transformed into a spectrum.<sup>[4]</sup>
- **Data Analysis:** The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.<sup>[4]</sup>

## Logical Workflow for Structure Confirmation

The following diagram illustrates the logical process for confirming the identity of an unknown sample as **2-nitrophenol** using the comparative spectroscopic data.



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Caption: Workflow for spectroscopic confirmation of **2-nitrophenol**.

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- To cite this document: BenchChem. [Confirming the Structure of 2-Nitrophenol: A Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165410#confirming-2-nitrophenol-structure-using-nmr-and-ir-spectroscopy]

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